Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Overview
Description
Synthesis Analysis
Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves various methods, including microwave-assisted synthesis and phase transfer catalysis. A notable approach includes the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, leading to a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates. These methods highlight the efficiency and adaptability in synthesizing the target compound (Stephens et al., 1999), (Hesse et al., 2007), (Shah, 2011).
Molecular Structure Analysis
The molecular structure of methyl 4-aminothiophene-3-carboxylate hydrochloride has been studied using crystallography and computational methods. Single crystal X-ray diffraction analysis has shown that it crystallizes in the monoclinic crystal system with P21/c space group. The structure is characterized by various inter- and intra-interactions involving amino and carboxyl groups, which are crucial for its reactivity and properties (Tao et al., 2020).
Chemical Reactions and Properties
Methyl 4-aminothiophene-3-carboxylate Hydrochloride participates in a variety of chemical reactions, including N-arylation via Chan-Lam cross-coupling, highlighting its versatility as an intermediate in synthesizing complex molecules. These reactions underline the compound's significance in organic chemistry and its potential utility in the synthesis of pharmaceuticals and agrochemicals (Rizwan et al., 2015).
Physical Properties Analysis
The physical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, such as solubility and melting point, are critical for its handling and application in various chemical processes. However, specific studies focused on the detailed physical properties of this compound were not found in the current literature search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, including its reactivity with various chemical groups and its stability under different conditions, are essential for its application in synthesis. Its ability to undergo cyclocondensation and its participation in the Gewald reaction are notable, demonstrating its utility in constructing thiophene derivatives with potential application in material science and drug development (Tormyshev et al., 2006).
Scientific Research Applications
Synthesis Techniques and Applications :
- Methyl 3-aminothiophene-2-carboxylates, closely related to Methyl 4-aminothiophene-3-carboxylate Hydrochloride, have been synthesized using eco-friendly phase transfer catalysis techniques, indicating their potential in sustainable chemical processes (Shah, 2011).
- A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed, demonstrating the compound's utility in creating structurally diverse molecules (Rizwan et al., 2015).
- Methyl-3-aminothiophene-2-carboxylate (matc), an intermediate in organic synthesis, has been studied for its crystal structure and computational properties, emphasizing its importance in the development of medicines, dyes, and pesticides (Tao et al., 2020).
Medicinal and Biological Applications :
- Methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor in the synthesis of articaine (a local anesthetic), has been assessed for its genotoxic and carcinogenic potentials, highlighting the importance of understanding the safety profiles of these compounds in pharmaceutical applications (Lepailleur et al., 2014).
Dyeing and Textile Industry :
- Thiophene derivatives like Methyl 4-aminothiophene-3-carboxylate Hydrochloride have been used in the synthesis of novel disperse dyes for dyeing polyester fibers, suggesting their applicability in the textile industry (Iyun et al., 2015).
properties
IUPAC Name |
methyl 4-aminothiophene-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIRDDQLZLXRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380587 | |
Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |
CAS RN |
39978-14-8 | |
Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminothiophene-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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